E6201
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-6201 is a novel kinase inhibitor that targets mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase kinase 1 (MEKK1). It has shown significant potential in treating various cancers, particularly those resistant to other treatments. E-6201 is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
E-6201 is synthesized through a series of chemical reactions starting from a natural product derivative. The key steps involve the modification of the natural product to enhance its stability and efficacy. The synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Methoxylation: Addition of methoxy groups to improve metabolic stability.
Cyclization: Formation of a lactone ring to enhance binding affinity to the target kinase.
Industrial Production Methods
Industrial production of E-6201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Using the fungus Curvularia verruculosa to produce the natural product precursor.
Chemical Modification: Sequential chemical reactions to modify the precursor into E-6201.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
E-6201 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with functional groups like methoxy or ethylamino.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Methanol, ethylamine.
Major Products
The major products formed from these reactions are various analogs of E-6201 with different functional groups, which are tested for their efficacy and stability .
Scientific Research Applications
E-6201 has a wide range of scientific research applications, including:
Cancer Treatment: Effective against melanoma, particularly those resistant to vemurafenib and selumetinib.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases like psoriasis.
Antiproliferative: Inhibits the proliferation of cancer cells, making it a potential treatment for various types of cancer.
Signal Transduction Studies: Used in research to study the mitogen-activated protein kinase pathway and its role in cancer and other diseases.
Mechanism of Action
E-6201 exerts its effects by inhibiting the activity of MEK1 and MEKK1. It binds to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream signaling molecules like extracellular signal-regulated kinase (ERK). This inhibition disrupts the mitogen-activated protein kinase pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Selumetinib: Another MEK inhibitor but with a different binding mode.
Vemurafenib: A BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.
Trametinib: A MEK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of E-6201
E-6201 is unique due to its dual inhibition of MEK1 and MEKK1, making it effective against cancers resistant to other MEK inhibitors. Its ability to inhibit multiple kinases involved in the mitogen-activated protein kinase pathway provides a broader therapeutic potential .
Properties
CAS No. |
603987-35-5 |
---|---|
Molecular Formula |
C21H27NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1 |
InChI Key |
MWUFVYLAWAXDHQ-HMNLTAHHSA-N |
SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
Isomeric SMILES |
CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C |
Canonical SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
Appearance |
Solid powder |
603987-35-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione E 6201 E-6201 E6201 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.